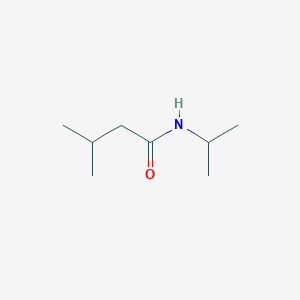

Butanamide, N-isopropyl-3-methyl

Description

Butanamide, N-isopropyl-3-methyl (IUPAC: 3-methyl-N-(propan-2-yl)butanamide) is a secondary amide derivative characterized by a branched alkyl chain at the 3-position of the butanamide backbone and an isopropyl group attached to the nitrogen atom. This article synthesizes information from diverse sources to provide a comparative analysis of this compound with similar molecules.

Properties

Molecular Formula |

C8H17NO |

|---|---|

Molecular Weight |

143.23 g/mol |

IUPAC Name |

3-methyl-N-propan-2-ylbutanamide |

InChI |

InChI=1S/C8H17NO/c1-6(2)5-8(10)9-7(3)4/h6-7H,5H2,1-4H3,(H,9,10) |

InChI Key |

WQZAOWSOYRJXOE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(=O)NC(C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

This method involves converting 3-methylbutanoic acid to its acid chloride derivative, followed by reaction with isopropylamine. The process is catalyzed by bases such as triethylamine to neutralize HCl byproducts.

Procedure

-

Chlorination : 3-Methylbutanoic acid is treated with thionyl chloride (SOCl₂) at 60–70°C for 1 hour to form 3-methylbutanoyl chloride.

-

Amination : The acid chloride is reacted with isopropylamine in dichloromethane at 0–5°C, followed by gradual warming to room temperature. Triethylamine is added to scavenge HCl.

-

Workup : The mixture is washed with water, dried over Na₂SO₄, and purified via silica gel chromatography (hexane:ethyl acetate, 5:1).

Key Data

Nitrile Hydrolysis and Subsequent Amination

Reaction Pathway

This two-step approach starts with 3-methylbutyronitrile, which is hydrolyzed to 3-methylbutanamide and then alkylated with isopropyl groups.

Procedure

-

Hydrolysis : 3-Methylbutyronitrile is refluxed with concentrated HCl (6 M) at 100°C for 8 hours to yield 3-methylbutanamide.

-

Alkylation : The amide is treated with isopropyl bromide in the presence of NaH in THF at 60°C for 12 hours.

-

Purification : Crude product is recrystallized from ethanol/water (3:1).

Key Data

Catalytic Amination of Esters

Enzymatic and Metal-Catalyzed Methods

Methyl 3-methylbutanoate is reacted with isopropylamine using lipase catalysts (e.g., Candida antarctica) or transition-metal catalysts (e.g., Pd/C).

Procedure

-

Enzymatic Route : Methyl ester and isopropylamine are stirred with immobilized lipase in tert-butanol at 50°C for 24 hours.

-

Metal-Catalyzed Route : Pd/C (5 wt%) is added to the ester and amine in toluene under H₂ (50 psi) at 80°C for 6 hours.

-

Isolation : Filtration and solvent evaporation yield the crude product, purified via distillation.

Key Data

Comparative Analysis of Methods

| Method | Advantages | Limitations | Scale Suitability |

|---|---|---|---|

| Acid Chloride Amination | High yield, short reaction time | HCl generation, purification | Lab-scale |

| Nitrile Hydrolysis | Avoids acid chlorides | Multi-step, moderate yields | Pilot-scale |

| Catalytic Amination | Solvent-free options, green chemistry | Enzyme cost, longer reaction time | Industrial |

Industrial-Scale Synthesis

Patent CN103274959B details a continuous process for N-isopropyl-3-methylbutanamide:

Chemical Reactions Analysis

Types of Reactions:

Hydrolysis: Butanamide, N-isopropyl-3-methyl can undergo hydrolysis in the presence of strong acids or bases to yield the corresponding carboxylic acid and amine.

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form the corresponding carboxylic acid.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to produce the corresponding amine.

Common Reagents and Conditions:

Hydrolysis: Hydrochloric acid or sodium hydroxide, elevated temperatures.

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, anhydrous conditions.

Major Products:

Hydrolysis: Butanoic acid and isopropylamine.

Oxidation: Butanoic acid.

Reduction: Isopropylamine.

Scientific Research Applications

Chemistry:

Catalysis: Butanamide, N-isopropyl-3-methyl is used as a ligand in coordination chemistry to form complexes with transition metals, which can act as catalysts in various organic reactions.

Biology:

Enzyme Inhibition: This compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development and biochemical research.

Medicine:

Pharmaceuticals: It is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry:

Polymer Production: this compound is used as a monomer in the production of specialty polymers with unique properties.

Mechanism of Action

Molecular Targets and Pathways:

Enzyme Interaction: The compound interacts with specific enzymes by binding to their active sites, thereby inhibiting their activity. This can lead to various biochemical effects, such as reduced inflammation or pain relief.

Signal Transduction: It may also affect cellular signaling pathways by modulating the activity of key proteins involved in these processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Physicochemical Properties

Table 1: Key Properties of Butanamide Derivatives

Notes:

- LogP : The predicted LogP for N-isopropyl-3-methyl butanamide is higher than N,N,3-trimethyl butanamide (1.12) due to the bulky isopropyl group enhancing lipophilicity. This trend aligns with substituent contributions observed in other analogs .

- Solubility : The N-phenyl derivative () likely exhibits lower aqueous solubility than N-alkyl derivatives due to aromatic hydrophobicity .

Critical Analysis of Key Differences

- Thermal Stability : Branched alkyl chains (e.g., isopropyl) may enhance thermal stability relative to linear analogs, as seen in polyimide precursors .

- Toxicity Profile : N-alkyl derivatives (e.g., N,N,3-trimethyl) generally exhibit lower toxicity than aromatic analogs, though this requires validation for the N-isopropyl variant .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.